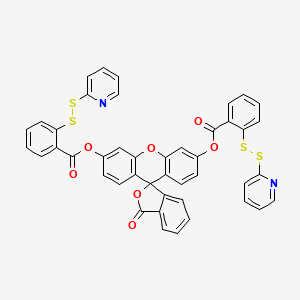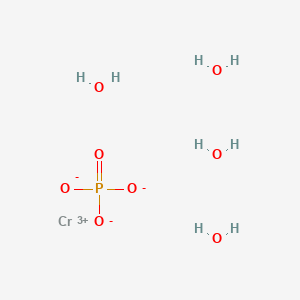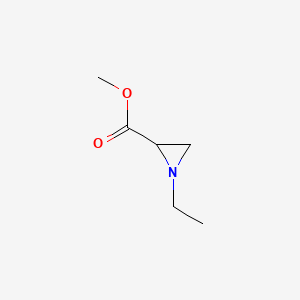
2-Chlorométhcathinone (chlorhydrate)
Vue d'ensemble
Description
La 2-chlorométhcathinone (chlorhydrate) est une cathinone synthétique, une classe de composés structurellement liés à la cathinone stimulante naturelle que l'on trouve dans la plante de Khat (Catha edulis). Elle est également connue sous son nom IUPAC, chlorhydrate de 1-(2-chlorophényl)-2-(méthylamino)-1-propanone . Ce composé est principalement utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche .
Applications De Recherche Scientifique
2-Chloromethcathinone (hydrochloride) is used in various scientific research applications, including:
Orientations Futures
The future directions of research on 2-Chloromethcathinone (hydrochloride) and other synthetic cathinones involve understanding their physiological and toxicological properties, developing validated analytical methods for their detection, and studying their neurotoxic mechanisms . As new substances continue to emerge, it is crucial for public health and forensic toxicologists to stay ahead of the evolving patterns in the illicit drug market .
Mécanisme D'action
2-Chloromethcathinone (hydrochloride), also known as 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride, is a synthetic stimulant drug of the cathinone class .
Target of Action
The primary targets of 2-Chloromethcathinone are the monoaminergic neurotransmitters . These neurotransmitters play a crucial role in regulating mood, arousal, and certain cognitive processes.
Mode of Action
2-Chloromethcathinone acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This elevation results from the compound’s interaction with the transporters of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis, release, and reuptake of monoaminergic neurotransmitters. The compound’s action leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing their signaling .
Pharmacokinetics
Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of 2-Chloromethcathinone’s action is an increase in spontaneous locomotor activity and motor performance . This is consistent with the psychostimulant effects of synthetic cathinones.
Action Environment
The action, efficacy, and stability of 2-Chloromethcathinone can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is used . .
Analyse Biochimique
Biochemical Properties
It is known that cathinones, the class of compounds to which it belongs, act as psychostimulants by elevating extracellular levels of monoaminergic neurotransmitters .
Cellular Effects
Synthetic cathinones have been reported to stimulate spontaneous locomotor activity in mice in a dose-dependent manner
Molecular Mechanism
It is known that synthetic cathinones interact with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Temporal Effects in Laboratory Settings
It has been reported that the effects of synthetic cathinones can last from 1 to 4 hours, depending on the administration method .
Dosage Effects in Animal Models
It has been reported that synthetic cathinones stimulate spontaneous locomotor activity in mice in a dose-dependent manner .
Metabolic Pathways
It has been reported that common metabolic transformations for synthetic cathinones include ketoreduction and N-demethylation .
Transport and Distribution
It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .
Subcellular Localization
It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-chlorométhcathinone (chlorhydrate) implique généralement la réaction de la 2-chloropropiophénone avec la méthylamine. La réaction se déroule dans des conditions contrôlées pour obtenir le produit souhaité. La voie de synthèse générale peut être résumée comme suit :
Matière de départ : 2-chloropropiophénone
Réactif : Méthylamine
Conditions de réaction : La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, sous reflux.
Méthodes de production industrielle
Dans un contexte industriel, la production de la 2-chlorométhcathinone (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réacteurs en vrac : Des réacteurs à grande échelle sont utilisés pour gérer le volume accru de réactifs.
Analyse Des Réactions Chimiques
Types de réactions
La 2-chlorométhcathinone (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : L'atome de chlore sur le cycle aromatique peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Principaux produits
Oxydation : Formation d'acide 2-chlorobenzoïque.
Réduction : Formation de 2-chlorométhamphétamine.
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
La 2-chlorométhcathinone (chlorhydrate) est utilisée dans diverses applications de recherche scientifique, notamment :
5. Mécanisme d'action
Le mécanisme d'action de la 2-chlorométhcathinone (chlorhydrate) implique son interaction avec les transporteurs de monoamines, en particulier le transporteur de la dopamine (DAT). Elle agit comme un psychostimulant en augmentant les niveaux extracellulaires de neurotransmetteurs monoaminergiques tels que la dopamine, la sérotonine et la norépinéphrine . Cette élévation entraîne une stimulation et une euphorie accrues, similaires à celles des autres cathinones synthétiques .
Comparaison Avec Des Composés Similaires
La 2-chlorométhcathinone (chlorhydrate) est structurellement similaire à d'autres cathinones synthétiques telles que :
3-chlorométhcathinone (3-CMC) :
4-chlorométhcathinone (4-CMC) : Similaire à la 2-chlorométhcathinone, mais avec l'atome de chlore en position para.
Méphédrone (4-MMC) : Une cathinone synthétique bien connue avec un groupe méthyle en position para.
Unicité
L'unicité de la 2-chlorométhcathinone (chlorhydrate) réside dans son motif de substitution spécifique sur le cycle phényle, qui influence ses propriétés pharmacologiques et son interaction avec les transporteurs de monoamines .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPJSWYMQGLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342728 | |
| Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90869-66-2 | |
| Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride](/img/structure/B593260.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)


![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)



